1-((4-(Tert-butyl)phenyl)sulfonyl)propan-2-one

Description

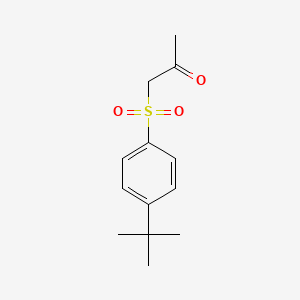

1-((4-(Tert-butyl)phenyl)sulfonyl)propan-2-one is a sulfonyl-substituted acetone derivative featuring a bulky 4-tert-butylphenyl group attached to the sulfonyl moiety. This compound is primarily utilized in synthetic chemistry as a key intermediate, particularly in the preparation of triazole derivatives via copper-catalyzed coupling reactions . Its structure combines a strong electron-withdrawing sulfonyl group with a sterically demanding tert-butyl substituent, which influences its reactivity and physical properties.

Properties

IUPAC Name |

1-(4-tert-butylphenyl)sulfonylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3S/c1-10(14)9-17(15,16)12-7-5-11(6-8-12)13(2,3)4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHMTJMOIAQEIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS(=O)(=O)C1=CC=C(C=C1)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-((4-(Tert-butyl)phenyl)sulfonyl)propan-2-one can be synthesized through the reaction of tert-butylbenzene with anhydrous aluminum trichloride and petroleum ether . The reaction involves the addition of propionyl chloride at 20°C over 2 to 2.5 hours, followed by further reaction for 1 hour. The mixture is then poured into ice water, and the organic layer is separated and purified by distillation .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Tert-butyl)phenyl)sulfonyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride serves as a building block in the synthesis of complex organic molecules. Its bicyclic structure allows for the formation of diverse derivatives that can be utilized in further synthetic pathways. This versatility is essential for researchers looking to develop new compounds with specific properties.

Biology

In biological research, this compound is being investigated for its potential biological activity and interactions with biomolecules. Studies have indicated that it may exhibit properties that could influence enzyme activity or receptor binding, making it a candidate for exploring new biochemical pathways and mechanisms.

Medicine

The compound has been explored for its therapeutic properties , particularly in the realms of antiviral and antibacterial activities. Preliminary studies suggest that it may interact with specific molecular targets, leading to potential applications in drug development aimed at treating various infections and diseases.

Industry

In industrial applications, 2,2-Dimethyl-3-oxabicyclo[3.1.0]hexan-1-amine hydrochloride is utilized in the development of new materials and chemical processes. Its unique chemical structure enables it to be incorporated into innovative formulations that may enhance material properties or production efficiencies.

Mechanism of Action

The mechanism of action of 1-((4-(Tert-butyl)phenyl)sulfonyl)propan-2-one involves its interaction with molecular targets through its sulfonyl and aromatic groups. These interactions can lead to various chemical transformations, such as oxidation, reduction, and substitution reactions. The compound’s effects are mediated by its ability to form stable intermediates and products in these reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with analogs differing in sulfonyl aryl substituents or lacking the sulfonyl group entirely. Key examples include:

Sulfonyl-Substituted Propan-2-one Derivatives

- 1-[(4-Chlorophenyl)sulfonyl]propan-2-one (CAS 5000-48-6) : Features a chloro substituent on the aryl ring, introducing electron-withdrawing effects that enhance electrophilicity at the sulfonyl group. This compound is used in nucleophilic substitution reactions due to its reactivity .

- 1-(p-Tolylsulfonyl)propan-2-one (Tosylacetone, CAS 5366-49-4) : Contains a methyl group on the aryl ring (tosyl group), offering moderate electron-donating effects. It is widely employed as a protecting group or precursor in organic synthesis .

- 1-((4-(Trifluoromethyl)phenyl)sulfonyl)propan-2-one : The trifluoromethyl group provides strong electron-withdrawing and lipophilic properties, making it useful in fluorinated compound synthesis .

Non-Sulfonyl Analogs

- 1-(4-Tert-butylphenyl)propan-2-one (CAS 81561-77-5) : Lacks the sulfonyl group, reducing electron-withdrawing effects and reactivity. This compound is studied for its catalytic applications in cross-coupling reactions .

Physicochemical Properties

Crystallographic and Spectroscopic Data

- Crystal Packing : While direct data for the target compound is unavailable, structurally related 3-(4-tert-butylphenyl)-1-(4-fluorophenyl)-3-hydroxyprop-2-en-1-one () shows intermolecular hydrogen bonding influencing stability. The sulfonyl group likely enhances crystallinity via dipole interactions.

- Spectroscopy : Sulfonyl groups exhibit strong IR absorption near 1350–1150 cm⁻¹ (S=O stretching), a feature shared across analogs .

Biological Activity

1-((4-(Tert-butyl)phenyl)sulfonyl)propan-2-one, commonly referred to as a sulfonyl ketone derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological properties, including its interactions with various biological systems, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C13H18O2S

- Molecular Weight: 250.35 g/mol

This compound features a tert-butyl group attached to a phenyl ring, linked through a sulfonyl group to a propanone moiety. The presence of the sulfonyl group is significant for its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Antimicrobial Activity

- Anticancer Properties

- Regulation of Drug Metabolism

Antimicrobial Activity

Studies have shown that sulfonyl derivatives can possess selective antimicrobial properties. For instance, compounds derived from similar structures demonstrated selective inhibition against Chlamydia species, suggesting potential as antibiotic agents .

Anticancer Properties

The compound's structural analogs have been explored for their anticancer effects. For example, derivatives with a similar phenyl sulfonyl structure have been reported to induce apoptosis in cancer cell lines. Specifically, KTH-13-t-Bu, a derivative featuring a tert-butyl group, exhibited significant anti-cancer activity by increasing levels of cleaved caspases and promoting early apoptosis in glioma cells .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Activation of Nuclear Receptors:

- Inhibition of Chlamydial Growth:

- Pro-Apoptotic Effects:

Table 1: Summary of Biological Activities

Q & A

Basic: What are the standard synthetic routes for 1-((4-(tert-butyl)phenyl)sulfonyl)propan-2-one, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sulfonylation of 4-(tert-butyl)phenol with propan-2-one derivatives under basic conditions. A common approach is to react 4-(tert-butyl)thiophenol with chloroacetone in the presence of a base (e.g., potassium carbonate) to form the sulfonyl intermediate, followed by oxidation to the sulfone . Reaction conditions such as solvent polarity (e.g., ethanol vs. THF), temperature (60–80°C), and stoichiometric ratios of reactants significantly impact yield. For example, excess chloroacetone may lead to side reactions (e.g., over-alkylation), while prolonged reaction times can degrade the tert-butyl group due to steric strain .

Basic: Which spectroscopic techniques are critical for characterizing the purity and structure of this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.3 ppm for nine equivalent protons) and sulfonyl-propanone linkage (carbonyl signal at ~205 ppm) .

- FTIR : Peaks at ~1300–1150 cm (asymmetric/symmetric SO stretching) and ~1700 cm (ketone C=O) validate functional groups .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors purity, particularly for sulfonylation by-products .

Advanced: How does the tert-butyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

The tert-butyl group introduces steric hindrance, reducing accessibility to the sulfonyl group in reactions with nucleophiles (e.g., amines or thiols). Computational modeling (e.g., DFT calculations) shows that the tert-butyl substituent increases the activation energy for nucleophilic attack at the sulfonyl sulfur by ~15–20% compared to unsubstituted analogs . Experimental validation via kinetic studies in polar aprotic solvents (e.g., DMF) reveals slower reaction rates, necessitating higher temperatures (80–100°C) for efficient substitution .

Advanced: What computational methods are used to predict the binding affinity of this compound to biological targets?

Methodological Answer:

- Molecular Docking : Software like AutoDock Vina screens interactions with enzyme active sites (e.g., carbonic anhydrase, where sulfonamides are known inhibitors). The sulfonyl group’s hydrogen-bonding capacity is prioritized in scoring .

- MD Simulations : GROMACS assesses stability of ligand-target complexes, with emphasis on the tert-butyl group’s hydrophobic interactions in binding pockets .

- QSAR Models : Regression analysis correlates substituent electronic parameters (Hammett σ) with inhibitory activity, guiding structural optimization .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Contradictions often arise from variations in:

- Purity : Impurities (e.g., unreacted thiophenol) can skew bioassay results. Use orthogonal purification (e.g., column chromatography followed by recrystallization) and validate with HPLC-MS .

- Assay Conditions : Standardize protocols (e.g., fixed pH, ionic strength) to minimize variability. For enzyme inhibition studies, confirm competitive vs. non-competitive mechanisms via Lineweaver-Burk plots .

- Cell Models : Use isogenic cell lines to control for genetic variability in cytotoxicity assays .

Advanced: Design a multi-step synthesis protocol for this compound incorporating green chemistry principles.

Methodological Answer:

Step 1 : Sulfonylation using 4-(tert-butyl)thiophenol and chloroacetone in ethanol with KCO (room temperature, 12 h).

Step 2 : Oxidation to sulfone with HO/acetic acid (50°C, 6 h) instead of toxic mCPBA .

Step 3 : Solvent recovery via distillation (ethanol) and catalyst recycling (KCO filtration).

Green Metrics : Atom economy (85%), E-factor (2.1), and use of biodegradable solvents reduce environmental impact .

Basic: What are the common impurities encountered during synthesis, and how are they identified?

Methodological Answer:

- Unreacted Thiophenol : Detected via GC-MS (retention time ~3.5 min) or TLC (R = 0.7 in hexane/ethyl acetate) .

- Over-Oxidation Products : Sulfonic acid derivatives identified by H NMR (absence of tert-butyl signals) and FTIR (broad O-H stretch at ~3400 cm) .

- Dimerization By-Products : Characterized by MALDI-TOF (m/z = 2× molecular weight ± 2) .

Advanced: How does the sulfonyl group modulate the compound’s pharmacokinetic properties?

Methodological Answer:

The sulfonyl group enhances:

- Solubility : Polar sulfonyl moiety increases aqueous solubility (logP reduced by ~1.5 compared to non-sulfonylated analogs) .

- Metabolic Stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing effects, confirmed via liver microsome assays .

- Protein Binding : Sulfonyl groups form hydrogen bonds with serum albumin, prolonging half-life (t > 6 h in rat plasma) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.